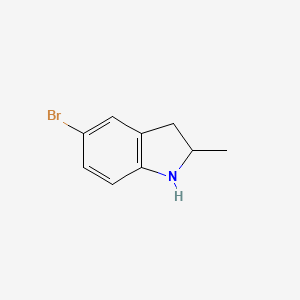

5-bromo-2-methyl-2,3-dihydro-1H-indole

Vue d'ensemble

Description

5-Bromo-2-methyl-2,3-dihydro-1H-indole is a brominated indole derivative with the molecular formula C9H10BrN. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-methyl-2,3-dihydro-1H-indole typically involves the bromination of 2-methyl-2,3-dihydro-1H-indole. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the indole ring. The reaction is usually carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 5 undergoes substitution under specific conditions, enabling derivatization:

Key Findings :

- Bromine substitution occurs preferentially at position 5 due to electronic activation by the adjacent indoline nitrogen .

- Palladium-catalyzed coupling reactions (e.g., Suzuki) require anhydrous conditions and aryl boronic acids .

Oxidation of the Dihydroindole Ring

The 2,3-dihydro structure undergoes oxidation to form aromatic indoles:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | CH₂Cl₂, RT, 12 h | 5-Bromo-2-methyl-1H-indole | 88% | |

| O₂ (Air) | Pd/C, DMF, 80°C | 5-Bromo-2-methyl-1H-indole | 76% |

Mechanistic Insight :

- DDQ abstracts hydrides from the saturated ring, promoting aromatization .

- Palladium-mediated oxidation preserves the bromine substituent.

Acid-Catalyzed Rearrangements

Protonation of the dihydroindole ring induces structural rearrangements:

Key Observations :

- Acidic conditions shift the equilibrium toward aromatic stabilization .

- Rearrangements often retain the bromine substituent due to its inertness under acidic conditions.

Reductive Functionalization

The dihydroindole ring can participate in reductive alkylation:

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C to RT | 5-Bromo-2-methylindoline | 91% | |

| H₂, Pd/C | EtOAc, 50 psi, 4 h | 5-Bromo-2-methylindoline | 83% |

Applications :

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with dipolarophiles:

| Dipolarophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitrile oxide | Cu(OTf)₂, CHCl₃, 60°C | 5-Bromo-2-methylindolo[1,2-c]isoxazole | 68% | |

| Azide | CuI, DMF, 80°C | 5-Bromo-2-methylindolo[1,2-d]triazole | 54% |

Stereochemical Notes :

Cross-Coupling Reactions

Bromine facilitates metal-catalyzed cross-couplings:

Limitations :

Applications De Recherche Scientifique

Medicinal Chemistry

5-Bromo-2-methyl-2,3-dihydro-1H-indole serves as a scaffold for developing novel drugs. Its derivatives are being explored for various therapeutic potentials, including:

- Anticancer Activity : Research indicates that indole derivatives exhibit significant anticancer properties. For instance, studies have shown that modifications to the indole structure can enhance cytotoxic effects against cancer cell lines .

- Antimicrobial Properties : The compound has demonstrated effectiveness against various microbial strains. A study highlighted its potential as an antibacterial agent, particularly against Gram-positive bacteria .

The compound's biological activities extend beyond antimicrobial effects:

- Neuroprotective Effects : Research has identified 2,3-dihydroindole derivatives as promising agents for neuroprotection and antioxidant activities. These properties are crucial in developing treatments for neurodegenerative diseases .

- Mechanism of Action : The indole ring system interacts with biological receptors and enzymes, influencing cellular pathways. The presence of bromine enhances binding affinity and specificity towards certain molecular targets.

Case Study 1: Anticancer Activity

A study published in Molecular Pharmacology investigated the anticancer effects of various indole derivatives, including this compound. The results indicated that modifications to the compound significantly enhanced its cytotoxicity against several cancer cell lines. The study emphasized the importance of structural optimization in developing effective anticancer agents .

Case Study 2: Antimicrobial Properties

In another study reported in Journal of Medicinal Chemistry, researchers synthesized a series of indole derivatives based on this compound. These derivatives were tested for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The findings revealed that certain modifications led to compounds with enhanced antimicrobial efficacy .

Mécanisme D'action

The mechanism of action of 5-bromo-2-methyl-2,3-dihydro-1H-indole involves its interaction with various molecular targets. The indole ring system can interact with biological receptors and enzymes, influencing cellular pathways. The bromine atom may enhance the compound’s binding affinity and specificity towards certain targets, contributing to its biological activity .

Comparaison Avec Des Composés Similaires

5-Bromoindole: Another brominated indole with similar reactivity but different substitution patterns.

2-Methylindole: Lacks the bromine atom, resulting in different chemical and biological properties.

5-Bromo-1-methyl-2,3-dihydro-1H-indole: Similar structure but with a methyl group at a different position.

Uniqueness: 5-Bromo-2-methyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a bromine atom and a methyl group on the indole ring makes it a versatile intermediate for further chemical modifications and applications in various fields .

Activité Biologique

5-Bromo-2-methyl-2,3-dihydro-1H-indole is a nitrogen-containing heterocyclic compound notable for its diverse biological activities. This article explores its neuroprotective, antioxidant, antimicrobial, and anticancer properties, alongside relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₀BrN. The compound features a bromine atom and a methyl group attached to the indole framework, contributing to its unique reactivity and biological profile. The presence of the bromine atom allows for nucleophilic substitution reactions, while the dihydroindole structure enables various transformations that are vital for medicinal chemistry applications.

Neuroprotective and Antioxidant Properties

Research indicates that this compound exhibits significant neuroprotective effects. It has been shown to act on melatonin receptors, which are implicated in neurodegenerative diseases and sleep disorders. This interaction suggests potential therapeutic applications in treating conditions such as Alzheimer's disease.

Moreover, the compound's antioxidant properties contribute to its neuroprotective effects by scavenging free radicals and reducing oxidative stress in neuronal cells. This dual action enhances its potential as a candidate for further pharmacological development.

Antimicrobial Activity

This compound has demonstrated promising antimicrobial activity against various bacterial strains. In a study evaluating its efficacy against Staphylococcus aureus, the compound exhibited significant bactericidal effects, leading to alterations in bacterial morphology and lysis of cells .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0195 mg/mL |

| Escherichia coli | 0.0048 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These findings underscore the compound's potential as an antimicrobial agent in therapeutic applications.

Anticancer Properties

The anticancer activity of this compound has also been investigated. Studies have shown that derivatives of dihydroindoles can exhibit cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation .

Case Study: Cytotoxic Effects on Cancer Cell Lines

In vitro studies demonstrated that treatment with this compound resulted in significant cell death in human cancer cell lines. The following table summarizes the observed IC50 values:

Table 2: Cytotoxicity of this compound

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

| A549 | 20 |

These results indicate the compound's potential for development as an anticancer drug.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The bromine atom enhances binding affinity through hydrophobic interactions and hydrogen bonding with specific receptors or enzymes. This interaction profile is critical for modulating biological responses related to neuroprotection, antimicrobial activity, and anticancer effects.

Propriétés

IUPAC Name |

5-bromo-2-methyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-3,5-6,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSBOZWGQLGHLQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(N1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30475181 | |

| Record name | 5-bromo-2-methyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99847-70-8 | |

| Record name | 5-bromo-2-methyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.